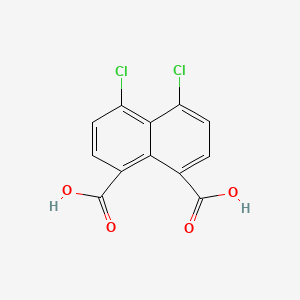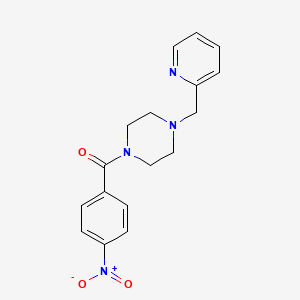![molecular formula C18H23N3O3 B5514802 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions including ring opening followed by ring closure reactions, showcasing the intricate methods required to form such molecules. For instance, the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) involved reactions starting from 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile, indicating the complex procedures for synthesizing compounds within this family (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using techniques such as X-ray diffraction and spectroscopy. The structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, for example, was elucidated, demonstrating the planar nature of the pyran ring, which is a common feature in this compound class (Wang et al., 2005).
Chemical Reactions and Properties
Compounds within this category undergo various chemical reactions, including interactions with phosphonium salts and stable phosphorus ylides, showcasing their reactivity and potential for chemical modifications. Such reactions can lead to the formation of novel structures with diverse properties (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and thermodynamic properties, have been a focus of various studies. For instance, the structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one was determined to reveal insights into its conformation and interactions within crystals, highlighting the importance of physical property analysis in understanding compound behavior (Inglebert et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with various agents, are crucial for understanding the applications and behavior of these compounds. Studies have detailed the synthesis and characterization of related compounds, providing insights into their chemical behavior and potential applications (Chen et al., 2012).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Structure of Pyrazole Ligands and Complexes Research has demonstrated the synthesis of highly substituted pyrazole ligands through reactions involving chromone derivatives, leading to the formation of complexes with platinum(II) and palladium(II) ions. These complexes were characterized by various spectroscopic methods, confirming their potential in synthetic chemistry applications (Budzisz, Małecka, & Nawrot, 2004).
Molecular Docking of Anticancer Agents Another study focused on synthesizing novel thiazoles and thiadiazoles incorporating a pyranochromene moiety, highlighting their promising anticancer activity. Molecular docking techniques were utilized to predict the biological activity of these compounds, indicating their potential use in developing anticancer drugs (Gomha, Abdelhamid, Kandil, Kandeel, & Abdelrehem, 2018).
Antimicrobial and Antifungal Activities
Antimicrobial Activity of Pyrazolyl and Chromene-Based Compounds Research into the antimicrobial properties of pyrazol-4-yl- and 2H-chromene-based substituted anilines has shown significant activity against various microbial strains. This study highlights the potential of these compounds in developing new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Antioxidative and Anti-inflammatory Properties
Antioxidative Derivatives from Red Seaweed A study identified highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia with antioxidative and anti-inflammatory properties. These derivatives showed significant cyclooxygenase and lipoxygenase inhibitory activities, suggesting their potential in treating inflammation-related conditions (Makkar & Chakraborty, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-9-20-21(11-13)6-5-18(22)19-10-14-7-15-3-4-16(23-2)8-17(15)24-12-14/h3-4,8-9,11,14H,5-7,10,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJTQAIFDNKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)NCC2CC3=C(C=C(C=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)
![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)
![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)